

N/Ofq-(1-13)-NH2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N/Ofq-(1-13)-NH2	
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Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that modulates a wide array of biological functions, including pain, anxiety, and reward, through its interaction with the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1). N/Ofq-(1-13)-NH2 is the shortest N-terminal fragment of N/OFQ that retains the full affinity and efficacy of the parent peptide, making it a critical tool for pharmacological research.[1] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: NOP Receptor Agonism

N/Ofq-(1-13)-NH2 acts as a potent and selective full agonist at the NOP receptor.[2] The NOP receptor is a G-protein coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, kappa) but possesses a distinct pharmacological profile.[1] Unlike classical opioids, NOP receptor agonists like **N/Ofq-(1-13)-NH2** do not produce rewarding effects and have a lower risk of respiratory depression, making the N/OFQ-NOP system an attractive target for novel therapeutics.[3][4]

Upon binding, N/Ofq-(1-13)-NH2 stabilizes an active conformation of the NOP receptor, promoting its coupling to intracellular inhibitory G-proteins, primarily of the Gi/o family. This interaction initiates the dissociation of the G-protein heterotrimer into its $G\alpha$ and $G\beta\gamma$ subunits, which then modulate various downstream effector systems.

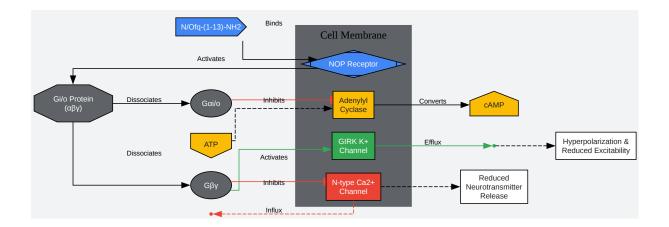


Intracellular Signaling Pathways

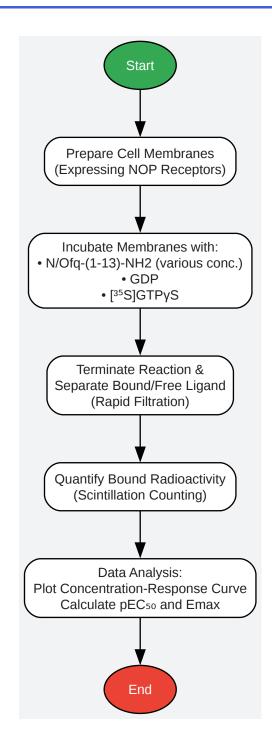
The activation of the NOP receptor by **N/Ofq-(1-13)-NH2** triggers multiple intracellular signaling cascades that collectively lead to a reduction in neuronal excitability.

- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- Modulation of Ion Channels: The dissociated Gβy subunit plays a crucial role in modulating ion channel activity.
 - Activation of Potassium Channels: It directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, leading to hyperpolarization of the cell membrane and making it more difficult to fire an action potential.
 - Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), particularly of the N-type. This reduces calcium influx, which is a critical step in neurotransmitter release from presynaptic terminals.
- Activation of MAPK Pathways: NOP receptor activation has also been shown to stimulate
 mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated
 kinases (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). These pathways are involved in
 regulating longer-term cellular processes like gene transcription and cell proliferation.









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- To cite this document: BenchChem. [N/Ofq-(1-13)-NH2: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612589#n-ofq-1-13-nh2-mechanism-of-action]

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